molecular formula C18H24N6O2 B12609466 3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) CAS No. 648440-98-6

3,3'-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile)

Katalognummer: B12609466
CAS-Nummer: 648440-98-6
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: YNOIHXJOCAUKLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) typically involves the reaction of dodecanedioic acid with appropriate reagents to form the oxadiazole ring. One common method involves the use of thionyl chloride to convert the dodecanedioic acid into the corresponding acyl chloride, which then reacts with amidoxime to form the oxadiazole ring . The reaction conditions often include refluxing in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with biological molecules through hydrogen bonding and other non-covalent interactions, potentially disrupting the function of enzymes or other proteins. The nitrile group can also participate in chemical reactions that modify the activity of biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3’-(Dodecane-1,12-diyl)di(1,2,4-oxadiazole-5-carbonitrile) is unique due to its combination of a long aliphatic chain and the oxadiazole ring with a nitrile group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in different fields .

Eigenschaften

CAS-Nummer

648440-98-6

Molekularformel

C18H24N6O2

Molekulargewicht

356.4 g/mol

IUPAC-Name

3-[12-(5-cyano-1,2,4-oxadiazol-3-yl)dodecyl]-1,2,4-oxadiazole-5-carbonitrile

InChI

InChI=1S/C18H24N6O2/c19-13-17-21-15(23-25-17)11-9-7-5-3-1-2-4-6-8-10-12-16-22-18(14-20)26-24-16/h1-12H2

InChI-Schlüssel

YNOIHXJOCAUKLM-UHFFFAOYSA-N

Kanonische SMILES

C(CCCCCCC1=NOC(=N1)C#N)CCCCCC2=NOC(=N2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.